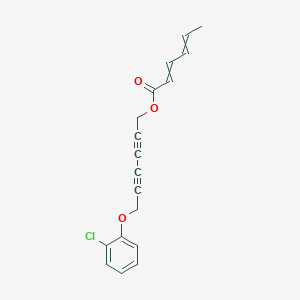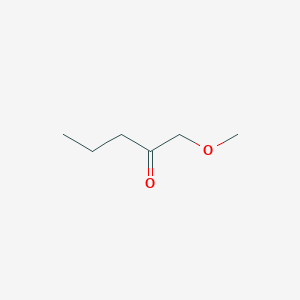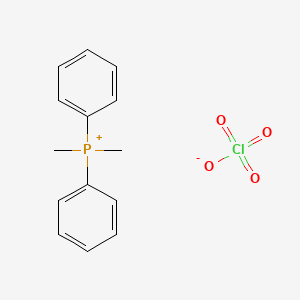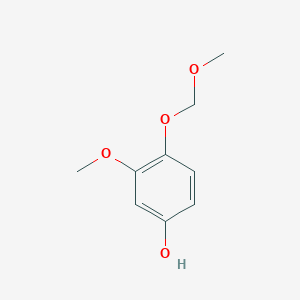
Dibenzyl(diethyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl(diethyl)germane is an organogermanium compound characterized by the presence of two benzyl groups and two ethyl groups attached to a germanium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl(diethyl)germane typically involves the reaction of germanium tetrachloride with benzyl and ethyl Grignard reagents. The reaction proceeds as follows:
GeCl4+2C6H5CH2MgBr+2C2H5MgBr→Ge(CH2C6H5)2(C2H5)2+4MgBrCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of specialized reactors and purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl(diethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dibenzyl(diethyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Organogermanium compounds, including this compound, are being investigated for their potential therapeutic applications.
Industry: The compound is used in the production of germanium-based materials, which have applications in electronics and optics.
Wirkmechanismus
The mechanism by which dibenzyl(diethyl)germane exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzylgermane: Similar structure but lacks the ethyl groups.
Diethylgermane: Similar structure but lacks the benzyl groups.
Tetraethylgermane: Contains four ethyl groups attached to germanium.
Uniqueness
Dibenzyl(diethyl)germane is unique due to the presence of both benzyl and ethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
109021-78-5 |
|---|---|
Molekularformel |
C18H24Ge |
Molekulargewicht |
313.0 g/mol |
IUPAC-Name |
dibenzyl(diethyl)germane |
InChI |
InChI=1S/C18H24Ge/c1-3-19(4-2,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI-Schlüssel |
YFAFKBXRTMRXCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




silane](/img/structure/B14334936.png)




![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)


![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)

![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)

